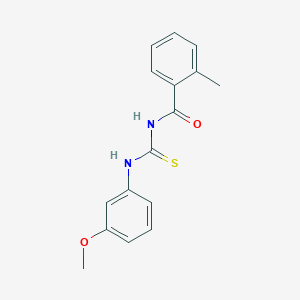![molecular formula C14H14N4O4S2 B215022 5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole](/img/structure/B215022.png)
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole is a complex organic compound characterized by its unique bicyclic structure. This compound features a combination of nitro groups, tert-butyl groups, and a dithia-diazabicyclo framework, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole typically involves multiple steps, starting from commercially available precursors. The process often includes nitration, tert-butylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and tert-butyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Shares a similar bicyclic structure but lacks the nitro and tert-butyl groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains tert-butyl groups and is used in the synthesis of biologically active compounds.
Uniqueness
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole is unique due to its combination of nitro, tert-butyl, and dithia-diazabicyclo moieties
Propriétés
Formule moléculaire |
C14H14N4O4S2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
7-tert-butyl-4-nitro-2-(4-nitrophenyl)-1λ4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C14H14N4O4S2/c1-14(2,3)12-8-11-13(18(21)22)15-16(24(11)23-12)9-4-6-10(7-5-9)17(19)20/h4-8H,1-3H3 |
Clé InChI |
FGRRWCIANRWOCI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=S(S1)N(N=C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)C1=CC2=S(S1)N(N=C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B214940.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214941.png)
![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)

![2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)





![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate](/img/structure/B214961.png)

![N-[4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)phenyl]acetamide](/img/structure/B214965.png)

